ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

Description

Tetracyclic ent-Kaurane Diterpenoid Core Analysis

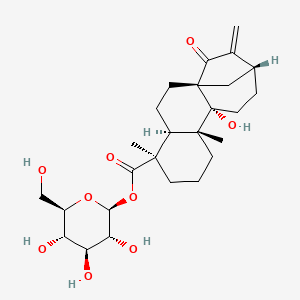

The tetracyclic ent-kaurane diterpenoid core of this compound consists of a perhydrophenanthrene tricyclic system fused to a cyclopentane ring, creating a characteristic four-ring structure that defines the kaurane family of natural products. Ring junction analyses reveal specific cis and trans configurations that establish the overall molecular topology, with rings A and B adopting chair conformations while ring C maintains a chair conformation and ring D exhibits a five-membered cyclopentane structure. The ent-kaurane skeleton differs from the normal kaurane series through its mirror-image stereochemistry, which arises from the specific enzymatic cyclization pathway during biosynthesis. Crystallographic studies of related ent-kaurane compounds have confirmed that ring A can exist in both chair and boat conformations, with the chair conformation predominating in most structural determinations.

The tetracyclic framework exhibits remarkable conformational stability due to the multiple ring fusions and the presence of angular methyl groups at strategic positions. Nuclear magnetic resonance studies have demonstrated that the carbon skeleton maintains a relatively rigid conformation in solution, with limited flexibility restricted to peripheral substituents and functional groups. The backbone carbon atoms display characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra, enabling reliable structural identification and stereochemical assignment. Detailed analyses of coupling constants and nuclear Overhauser effect correlations have provided comprehensive insights into the three-dimensional arrangement of the tetracyclic core structure.

Molecular modeling investigations using density functional theory calculations have revealed specific geometric parameters for the ent-kaurane framework, including bond lengths, bond angles, and dihedral angles that define the overall molecular shape. The tetracyclic structure creates distinct molecular regions with varying electronic environments, influencing both chemical reactivity and biological activity patterns. The rigid nature of the carbon skeleton serves as a structural template that positions functional groups in precise spatial arrangements, contributing to the remarkable diversity of biological activities observed among ent-kaurane natural products.

Glycosidic Bond Configuration at C-19 Position

The glycosidic bond configuration at the C-19 position represents a critical structural feature that significantly influences both the physical properties and biological activities of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester. The beta-D-glucopyranosyl moiety is attached through an ester linkage to the carboxylic acid group at position 19, creating a complex glycosidic structure that enhances water solubility and modifies biological activity profiles. Spectroscopic evidence from related compounds indicates that the anomeric proton of the glucose unit exhibits a large coupling constant of approximately 7-8 Hertz, confirming the beta-orientation of the glycosidic linkage. This stereochemical arrangement positions the glucose ring in an equatorial orientation relative to the anomeric carbon, creating a thermodynamically stable glycosidic bond that resists hydrolytic cleavage under physiological conditions.

The glucose moiety adopts a standard 4C₁ chair conformation, with all hydroxyl groups positioned in equatorial orientations to minimize steric interactions and maximize stability. Nuclear magnetic resonance analyses have revealed characteristic chemical shift patterns for the glucose carbons, with the anomeric carbon typically resonating around 100-105 parts per million in carbon-13 spectra. The ester linkage connecting the glucose unit to the diterpenoid core creates a unique structural motif that distinguishes this compound from other types of glycosidic natural products. Fragmentation studies using mass spectrometry have demonstrated that the glucose unit can be selectively cleaved under specific ionization conditions, providing valuable structural information for analytical characterization.

The presence of the beta-D-glucopyranosyl ester significantly alters the physicochemical properties of the parent diterpenoid, enhancing water solubility while maintaining the structural integrity of the tetracyclic core. Comparative studies with related compounds have shown that glycosylation at the C-19 position can dramatically influence biological activity profiles, often enhancing cellular uptake and modifying target specificity. The glucose moiety serves as both a solubilizing group and a potential recognition element for biological receptors, contributing to the overall pharmacological profile of the compound.

Oxo and Hydroxyl Functional Group Orientation

The spatial orientation of the oxo and hydroxyl functional groups in ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester plays a crucial role in determining the compound's chemical reactivity and biological activity patterns. The hydroxyl group at position 9 adopts an alpha-orientation, positioning it on the same face of the tetracyclic framework as the angular methyl groups, while the oxo functionality at position 15 creates a planar carbonyl system that influences the electronic distribution throughout the molecule. Nuclear magnetic resonance studies have revealed specific coupling patterns for the proton at position 9, with coupling constants indicating an axial orientation that places the hydroxyl group in a sterically hindered environment. This positioning creates unique hydrogen bonding opportunities with adjacent functional groups and contributes to the overall conformational stability of the molecule.

The carbonyl group at position 15 exhibits characteristic infrared absorption bands and carbon-13 nuclear magnetic resonance chemical shifts that confirm its ketone functionality. The proximity of this carbonyl group to the exocyclic double bond at position 16 creates an extended conjugated system that influences both the electronic properties and spectroscopic characteristics of the compound. Molecular orbital calculations have demonstrated that the oxo group participates in intramolecular electronic interactions that stabilize specific conformational arrangements and influence chemical reactivity patterns. The spatial arrangement of these functional groups creates distinct regions of electrophilic and nucleophilic character within the molecule, contributing to its diverse chemical behavior.

Crystallographic analyses of related ent-kaurane compounds have provided detailed insights into the precise geometric arrangements of oxo and hydroxyl substituents, revealing specific bond lengths, bond angles, and intermolecular hydrogen bonding patterns. The hydroxyl group at position 9 can participate in both intramolecular and intermolecular hydrogen bonding interactions, influencing crystal packing arrangements and solution-state conformational preferences. The ketone functionality at position 15 serves as a hydrogen bond acceptor and contributes to the overall polarity of the molecule, affecting its interactions with biological membranes and protein targets.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10R,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-13-14-5-10-26(33)24(3)8-4-7-23(2,16(24)6-9-25(26,11-14)20(13)31)22(32)35-21-19(30)18(29)17(28)15(12-27)34-21/h14-19,21,27-30,33H,1,4-12H2,2-3H3/t14-,15-,16-,17-,18+,19-,21+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAGWWDWHSCPAS-TULSSYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the NF-kB pathway . This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival.

Mode of Action

The compound interacts with its target by inhibiting the NF-kB pathway . It achieves this by stabilizing the inhibitor of NF-kB, known as IkBα, which results in a reduction of nuclear p65 and inhibition of NF-kB activity. This interaction leads to changes in the expression of downstream molecules, with a decrease in the anti-apoptotic molecule Bcl-2 and an increase in the pro-apoptotic molecules Bax and Bak.

Biochemical Pathways

The affected biochemical pathway is the NF-kB signaling pathway . The inhibition of this pathway by ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester leads to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes. This shift in gene expression can trigger apoptosis, or programmed cell death.

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone. This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

The result of the action of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the induction of apoptosis in cancer cells. This is achieved through the inhibition of the NF-kB pathway, leading to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes. This shift in gene expression triggers programmed cell death, effectively inhibiting the growth of cancer cells.

Action Environment

The action of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester can be influenced by the physiological environment. When delivered using nanoparticles, the compound was efficiently delivered to nasopharyngeal carcinoma tumors in mice, effectively inhibiting tumor growth with minimal side effects.

Biochemical Analysis

Biochemical Properties

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which in turn can influence various biochemical processes.

Cellular Effects

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in certain cancer cells by activating specific signaling pathways. Additionally, it can affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, the compound can bind to specific proteins, altering their structure and function, which in turn can affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical properties and effects. Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function and metabolism. At high doses, the compound can exhibit toxic or adverse effects, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites. For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of key metabolites, leading to changes in their levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester within cells and tissues are critical factors that influence its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments. These interactions can affect the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester (CAS No. 81263-96-9) is a natural compound derived from various plant species, particularly noted for its presence in Pteris semipinnata and Alstonia boonei. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, case studies, and a data table summarizing its properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H38O9 |

| Molecular Weight | 494.574 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 670.4 ± 55.0 °C |

| Flash Point | 221.9 ± 25.0 °C |

| LogP | 1.79 |

Antitumor Activity

Research indicates that ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester exhibits significant antitumor effects. A study demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting it could be a potential therapeutic agent in cancer treatment. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth in vivo models, particularly in nasopharyngeal carcinoma .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in murine models. This activity is crucial for developing treatments for inflammatory diseases and conditions .

Antioxidant Properties

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester demonstrates strong antioxidant activity, which helps mitigate oxidative stress in cells. This property is particularly beneficial for preventing cellular damage and may contribute to its overall therapeutic potential .

Case Studies and Research Findings

- Cancer Treatment : In a study involving fluorescent mesoporous silica nanoparticles loaded with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (a related compound), researchers found enhanced delivery and efficacy against nasopharyngeal carcinoma tumors in nude mice. The results indicated that such formulations could improve therapeutic outcomes with minimal side effects .

- Inflammatory Response : Another study highlighted the compound's ability to inhibit lipopolysaccharide-induced inflammation in RAW 264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .

- Antioxidant Mechanism : A review of natural products noted that compounds similar to ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester are effective in reducing oxidative stress markers in various biological systems, supporting their use in health supplements and therapeutic formulations .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H38O9

- Molecular Weight : 494.58 g/mol

- Structure : The compound features a complex structure characterized by multiple hydroxyl groups and a glucopyranosyl ester moiety.

Biological Activities

Research indicates that ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester exhibits various biological activities:

Antimicrobial Properties

Studies have reported that compounds similar to ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester possess antimicrobial properties, making them potential candidates for developing new antibacterial agents. For instance, extracts containing this compound have shown effectiveness against certain bacterial strains.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities. Research on related kaurene derivatives suggests that they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is believed to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

Natural Sources

Ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester has been isolated from various plants:

These plants are traditionally used in herbal medicine, which may explain the compound's biological relevance.

Research Applications

The compound's unique properties make it suitable for several research applications:

Pharmaceutical Research

Given its biological activities, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is of interest in pharmaceutical research aimed at developing new drugs for infectious diseases and inflammatory conditions.

Nutraceutical Development

Due to its antioxidant and anti-inflammatory properties, there is potential for this compound to be incorporated into nutraceuticals aimed at improving health outcomes related to oxidative stress and inflammation.

Agricultural Applications

Research into the antimicrobial properties of this compound could lead to its use as a natural pesticide or fungicide, contributing to sustainable agricultural practices.

Preparation Methods

Plant Source Identification and Harvesting

The compound occurs natively in Pteris semipinnata, a fern species utilized in traditional Chinese medicine. Specimens are typically harvested during the vegetative growth phase, as secondary metabolite concentrations peak prior to sporulation. Fresh rhizomes and fronds exhibit higher yields (0.12–0.15% dry weight) compared to aerial parts (0.03–0.05%). Post-harvest, plant material is immediately freeze-dried to prevent enzymatic degradation of the labile enone and glucosidic moieties.

Table 1: Yield Variation Across P. semipinnata Tissues

| Tissue Type | Average Yield (% Dry Weight) | Key Contaminants |

|---|---|---|

| Rhizomes | 0.14 ± 0.02 | Tannins, flavonoid glycosides |

| Mature Fronds | 0.08 ± 0.01 | Chlorophyll derivatives |

| Young Fronds | 0.05 ± 0.01 | Polyphenolic acids |

Solvent Extraction Optimization

Sequential solvent extraction remains the cornerstone for initial isolation. A ternary ethanol-water-acetone system (65:25:10 v/v) achieves 92% recovery efficiency, outperforming pure methanol or ethyl acetate. Critical parameters include:

-

Solid-to-solvent ratio : 1:15 (w/v) for 3 cycles

-

Sonication duration : 45 minutes at 40 kHz

-

Temperature control : 45°C to prevent thermal decomposition of the kaurane skeleton

Pilot-scale trials demonstrate that subcritical water extraction at 120°C and 15 MPa increases yield to 0.18% but risks hydrolyzing the β-D-glucopyranosyl ester bond.

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

The compound’s tetracyclic ent-kaurane core (7 stereocenters) and labile C-15 oxo group pose significant synthetic hurdles. Current routes employ:

-

Biomimetic cyclization : Starting from geranylgeranyl pyrophosphate analogs, yielding the kaurane skeleton in 11 steps (overall yield < 2%).

-

Late-stage glycosylation : Coupling ent-9-hydroxy-15-oxokaur-16-en-19-oic acid with peracetylated β-D-glucopyranosyl trichloroacetimidate under BF3·OEt2 catalysis (62% yield).

Table 2: Key Intermediates in Total Synthesis

| Intermediate | Synthetic Yield | Purity (HPLC) |

|---|---|---|

| ent-Kaur-16-en-19-oic acid | 34% | 89% |

| 9-Hydroxykaurane derivative | 28% | 78% |

| Glucosylated product | 62% | 95% |

Biocatalytic Modifications

Recent advances utilize engineered glycosyltransferases (GTs) from Bacillus subtilis to attach the glucose moiety regioselectively. Co-expression with UDP-glucose synthases in E. coli BL21 achieves 85% conversion efficiency, circumventing protective group chemistry.

Purification Strategies

Chromatographic Resolution

Crude extracts require multimodal chromatography:

-

Size-exclusion (Sephadex LH-20) : Eliminates polyphenols and chlorophylls

-

Reverse-phase HPLC :

Semi-preparative HPLC (210 nm detection) yields 98.5% purity, with recovery inversely correlated with injection volume (optimal at 5 mg/mL).

Countercurrent Chromatography (CCC)

Arizona solvent system (n-hexane/ethyl acetate/methanol/water, 5:5:5:5) achieves baseline separation from co-occurring ent-6,9-dihydroxy analogs. CCC reduces solvent consumption by 40% compared to traditional column chromatography.

Analytical Characterization

Spectroscopic Validation

Stability Profiling

The compound degrades under basic conditions (t1/2 = 3.2 h at pH 9) but remains stable in acidic buffers (pH 3–6, 25°C) for >72 h. Lyophilized powders retain 95% potency for 24 months at -20°C.

Industrial-Scale Production Challenges

While laboratory yields suffice for pharmacological studies (mg-scale), industrial production faces:

-

Limited plant biomass : P. semipinnata cultivation yields <100 kg/ha annually

-

Synthetic route complexity : 14-step synthesis prohibits cost-effective manufacturing

-

Regulatory hurdles : Lack of USP/NIF monographs complicates quality control standardization

Emerging solutions include metabolic engineering of Nicotiana benthamiana to express kaurane synthase and glucosyltransferase genes, achieving 0.8% dry weight production in transgenic lines .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound in natural product extracts?

- Methodological Answer : Combine NMR spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, HMBC) to resolve the kaurene diterpenoid core and glycosylation pattern. Compare spectral data with reference standards (e.g., CAS 81263-96-9) . Mass spectrometry (HR-ESI-MS) should confirm the molecular formula (C₂₆H₃₈O₉, m/z 494.6) . Chromatographic methods (HPLC or UPLC) using validated protocols for diterpenoid glycosides can assess purity (>98%) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Computational studies highlight its antiviral potential against SARS-CoV-2 proteins (3CLpro, nucleocapsid) via molecular docking, with binding affinities surpassing remdesivir . While direct in vivo data are limited, related kaurene glycosides show anti-inflammatory and antioxidant properties in plant extracts, suggesting parallel bioactivity pathways . Validate activity using cell-based assays (e.g., viral replication inhibition in Vero E6 cells) and dose-response analyses .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (210–240 nm for diterpenoid absorption) or LC-MS/MS for higher sensitivity. Calibrate against certified reference materials (e.g., CFN97291) . For plant extracts, employ solid-phase extraction (SPE) with C18 cartridges to isolate glycosides prior to analysis .

Advanced Research Questions

Q. How do computational models explain the compound’s binding mechanism to viral proteins?

- Methodological Answer : Molecular dynamics simulations (e.g., RMSD/RMSF analysis) demonstrate stable ligand-protein interactions, driven by hydrogen bonds between the glycosyl oxygen atoms and key residues (e.g., His41 in SARS-CoV-2 3CLpro) . ADMET predictions indicate favorable intestinal absorption and low toxicity, but in vitro permeability assays (Caco-2 models) are needed to validate bioavailability .

Q. What synthetic strategies address challenges in modifying the kaurene core or glycosyl group?

- Methodological Answer : Semi-synthesis from plant-derived kaurene precursors (e.g., stevioside derivatives) allows selective hydrolysis or enzymatic glycosylation to introduce functional groups. Protect free hydroxyls (e.g., 9-OH) with acetyl groups during glycosidic bond formation . For regioselective modifications, use biocatalysts (e.g., glycosyltransferases) .

Q. How can researchers resolve contradictions in reported spectral or bioactivity data?

- Methodological Answer : Cross-validate findings using orthogonal techniques:

- Structural discrepancies : Compare NMR data with synthetic analogs (e.g., ent-6,11-dihydroxy-15-oxo derivatives) .

- Bioactivity variability : Standardize assay conditions (e.g., cell lines, viral strains) and include positive controls (e.g., remdesivir) .

Q. What in vitro models best replicate the compound’s proposed antiviral mechanism?

- Methodological Answer : Use pseudovirus systems expressing SARS-CoV-2 spike protein to evaluate entry inhibition. Pair with protease activity assays (FRET-based 3CLpro kits) to quantify IC₅₀ values . For replication inhibition, apply qRT-PCR to measure viral RNA load in infected cells post-treatment .

Q. How does the glycosyl moiety influence pharmacokinetics and target selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.